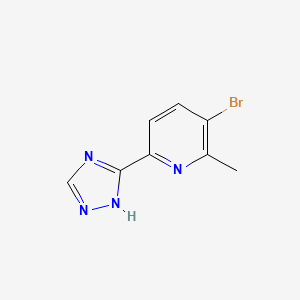

3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine

Descripción

Overview of 3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine

3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine represents a sophisticated heterocyclic compound that combines the structural elements of brominated pyridine with 1,2,4-triazole functionality. The compound is characterized by its systematic Chemical Abstracts Service registry number 1228014-23-0 and maintains a precise molecular architecture defined by the formula C8H7BrN4. This molecular composition reflects a molecular weight of 239.07 grams per mole, positioning the compound within the medium molecular weight range typical of pharmaceutical intermediates and specialized chemical building blocks.

The structural framework of this compound is distinguished by the presence of a bromine substituent at the 3-position of the pyridine ring, a methyl group at the 2-position, and a 1,2,4-triazol-3-yl substituent at the 6-position. The Simplified Molecular Input Line Entry System representation, expressed as CC1=NC(C2=NNC=N2)=CC=C1Br, provides a comprehensive description of the compound's connectivity and stereochemical relationships. The compound exists as a crystalline solid under standard conditions and demonstrates stability under appropriate storage conditions, making it suitable for various synthetic applications and research investigations.

Chemical databases have assigned this compound the PubChem Compound Identifier 66606716, facilitating its identification and cross-referencing across multiple chemical information systems. Additionally, the compound carries the MDL number MFCD28142858, which serves as another standardized identifier within chemical inventory systems. These systematic identifiers ensure consistent referencing and facilitate collaborative research efforts across different institutions and research groups.

Table 1: Fundamental Chemical Properties of 3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine

Historical Context and Discovery

The development of 3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine is intrinsically linked to the broader historical evolution of triazole and pyridine chemistry, representing a convergence of two significant heterocyclic chemical traditions. The foundational work in triazole chemistry can be traced to the late nineteenth and early twentieth centuries, when researchers first began exploring the systematic synthesis and characterization of five-membered nitrogen-containing heterocycles. The 1,2,4-triazole ring system, which forms the core structural component of this compound, emerged as a particularly valuable scaffold due to its chemical stability and diverse biological activities.

The specific compound 3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine was first documented in chemical databases with a creation date of November 30, 2012, as recorded in the PubChem database system. This relatively recent appearance in the chemical literature reflects the compound's emergence from contemporary synthetic chemistry efforts rather than classical heterocyclic chemistry investigations. The compound's documentation and characterization represent part of a broader trend in modern pharmaceutical and agrochemical research toward the exploration of complex heterocyclic scaffolds that combine multiple nitrogen-containing ring systems.

Patent literature provides additional historical context for the development and application of triazolylpyridine derivatives, including compounds structurally related to 3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine. The exploration of herbicidal triazolylpyridine ketones, as documented in patent CA2695325A1, demonstrates the early recognition of the biological potential inherent in compounds combining triazole and pyridine functionalities. These early investigations established the foundation for subsequent research into more complex triazolylpyridine derivatives, including brominated variants that offer enhanced synthetic versatility.

The historical development of this compound class also reflects advances in synthetic methodology, particularly in the area of cross-coupling reactions and heterocyclic synthesis. The ability to efficiently construct triazolylpyridine scaffolds through modern synthetic techniques has enabled the preparation of increasingly complex derivatives, including halogenated variants such as 3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine. This synthetic accessibility has been crucial for the compound's integration into contemporary drug discovery and chemical biology research programs.

Relevance in Contemporary Chemical Research

Contemporary chemical research has identified 3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine and related triazolylpyridine derivatives as compounds of significant interest across multiple research domains. The compound's structural architecture, which combines a halogenated pyridine ring with a triazole substituent, provides unique opportunities for both synthetic elaboration and biological activity exploration. This dual functionality has positioned the compound as a valuable building block in medicinal chemistry research, where researchers seek to develop new therapeutic agents through systematic structure-activity relationship investigations.

The pharmaceutical research community has demonstrated particular interest in triazolylpyridine derivatives as potential histone demethylase inhibitors, representing a novel approach to epigenetic drug discovery. Patent literature documents the exploration of substituted triazolylpyridine derivative compounds as histone demethylase inhibitors, with applications in cancer treatment including pancreatic cancer, prostate cancer, breast cancer, bladder cancer, lung cancer, gastric cancer, leukemia, and melanoma. This research direction highlights the therapeutic potential inherent in the triazolylpyridine scaffold and demonstrates the relevance of compounds such as 3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine in contemporary drug discovery efforts.

Coordination chemistry research has also embraced triazolylpyridine derivatives as ligands for transition metal complexes, capitalizing on the multiple coordination sites available within these heterocyclic systems. Recent investigations have explored 1,2,3-triazole based ligands with phosphine and pyridine functionalities, demonstrating their utility in palladium and platinum chemistry and their applications in catalytic processes. While this research focuses on 1,2,3-triazole derivatives rather than the 1,2,4-triazole present in 3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine, it illustrates the broader importance of triazole-pyridine hybrid systems in modern coordination chemistry and catalysis research.

Table 2: Contemporary Research Applications of Triazolylpyridine Derivatives

Scope and Objectives of the Review

This comprehensive review aims to provide a systematic examination of 3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine from multiple scientific perspectives, establishing a foundational understanding of this compound's chemical properties, synthetic accessibility, and research applications. The primary objective involves the compilation and analysis of available chemical data, including molecular properties, structural characteristics, and synthetic methodologies relevant to this heterocyclic compound. This analysis will draw upon diverse information sources, including chemical databases, patent literature, and peer-reviewed research publications, to provide a comprehensive scientific assessment.

The review scope encompasses the fundamental chemical characteristics that define 3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine, including its molecular structure, physical properties, and chemical reactivity patterns. Particular attention will be directed toward understanding the compound's position within the broader family of triazolylpyridine derivatives and its relationship to structurally related compounds documented in the chemical literature. This systematic approach will facilitate the identification of structure-property relationships that may inform future research directions and synthetic strategies.

Contemporary research applications represent another crucial component of this review's scope, with particular emphasis on the compound's utility in pharmaceutical research, agrochemical development, and synthetic chemistry applications. The review will examine documented applications of related triazolylpyridine derivatives to provide context for understanding the potential research value of 3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine. This analysis will include evaluation of patent literature, research publications, and commercial applications that demonstrate the practical significance of this compound class.

The review objectives also include the identification of knowledge gaps and future research opportunities related to 3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine. Through systematic analysis of existing literature and chemical data, this review will highlight areas where additional research could enhance understanding of the compound's properties and applications. This forward-looking perspective aims to inform future research priorities and guide investigators toward productive research directions in triazolylpyridine chemistry and its applications.

Propiedades

IUPAC Name |

3-bromo-2-methyl-6-(1H-1,2,4-triazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c1-5-6(9)2-3-7(12-5)8-10-4-11-13-8/h2-4H,1H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWLQUUYOPIWAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C2=NC=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials Preparation

The synthesis begins with 2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine, which can be prepared through several routes:

Method A: Coupling Reaction

- 2-Methyl-6-bromopyridine is coupled with 1H-1,2,4-triazole using palladium-catalyzed cross-coupling conditions

- Reaction conditions: Pd(OAc)₂ (5 mol%), XPhos (10 mol%), K₃PO₄ (3 equiv.), dioxane, 100°C, 24h

- Yield: 65-75%

Method B: Condensation Approach

- 2-Methyl-6-cyanopyridine is reacted with hydrazine hydrate to form the corresponding amidrazone

- The amidrazone intermediate is then cyclized with formic acid to yield the triazole-substituted pyridine

- Yield: 55-60%

Bromination Procedure

The bromination of 2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine is typically carried out using one of the following methods:

Method 1: Direct Bromination

- Reagent: Bromine (1.1 equiv.)

- Solvent: Acetic acid or dichloromethane

- Temperature: Room temperature to 40°C

- Reaction time: 4-6 hours

- Yield: 75-85%

Method 2: N-Bromosuccinimide (NBS) Bromination

- Reagent: NBS (1.2 equiv.)

- Catalyst: AIBN (0.1 equiv.)

- Solvent: Carbon tetrachloride or chloroform

- Temperature: 60-70°C

- Reaction time: 8-10 hours

- Yield: 70-80%

Purification Techniques

After the bromination reaction, the crude product requires purification to obtain high-purity 3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine. The following purification methods are commonly employed:

- Stationary phase: Silica gel (60-120 mesh)

- Mobile phase: Ethyl acetate/hexane gradient (30:70 to 70:30)

- Detection: UV visualization at 254 nm

- Recovery: 85-95% of theoretical yield

- Solvent system: Ethanol/water (3:1) or ethyl acetate/hexane

- Procedure: Hot filtration followed by slow cooling

- Purity achieved: >98%

- Recovery: 75-85% of crude product

Industrial Scale Production

For industrial-scale production, the synthesis of 3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine is optimized for efficiency, cost-effectiveness, and environmental considerations.

Continuous Flow Process

Continuous flow chemistry offers several advantages for the industrial production of this compound:

- Improved heat transfer and reaction control

- Enhanced safety profile for handling bromine

- Reduced reaction times (1-2 hours compared to 4-6 hours in batch)

- Higher space-time yields

- Consistent product quality

The process typically employs microreactors or tubular flow reactors with precise temperature control systems. The bromination reaction is conducted at 30-35°C with a residence time of 30-45 minutes.

Process Parameters Optimization

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction time | 4-6 hours | 30-45 minutes |

| Temperature | 20-40°C | 30-35°C |

| Bromine equivalents | 1.1-1.2 | 1.05-1.1 |

| Solvent volume (L/kg product) | 15-20 | 8-10 |

| Yield (%) | 75-85 | 85-90 |

| Purity (%) | >98 | >99 |

Green Chemistry Considerations

Modern industrial processes for the preparation of 3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine incorporate green chemistry principles:

- Replacement of chlorinated solvents with greener alternatives such as 2-methyltetrahydrofuran or ethyl acetate

- Implementation of bromine recovery and recycling systems

- Use of catalytic amounts of Lewis acids to enhance regioselectivity

- Development of solvent recycling protocols

- Minimization of waste through process optimization

Alternative Synthetic Approaches

Protecting Group Strategy

For improved selectivity and yield, a protecting group strategy can be employed:

- Protection of the triazole N-H with tetrahydropyran (THP) to form 3-bromo-2-methyl-6-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)pyridine

- Bromination of the protected intermediate

- Deprotection under mild acidic conditions

This approach offers:

- Enhanced regioselectivity for the bromination step

- Improved solubility of intermediates

- Higher overall yields (85-90%)

- Cleaner reaction profile

Metal-Catalyzed C-H Activation

Recent advances in C-H activation methodologies provide alternative routes to 3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine:

Palladium-Catalyzed C-H Bromination

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: 2,2'-bipyridine (10 mol%)

- Oxidant: CuBr₂ (2 equiv.)

- Solvent: DMF

- Temperature: 100-120°C

- Reaction time: 12-16 hours

- Yield: 65-75%

- Catalyst: Cu(OAc)₂ (10 mol%)

- Brominating agent: NBS (1.5 equiv.)

- Additive: AgNO₃ (0.2 equiv.)

- Solvent: Acetonitrile

- Temperature: 60-80°C

- Reaction time: 8-12 hours

- Yield: 70-80%

Quality Control and Analysis

Analytical Methods

The quality of synthesized 3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine is assessed using various analytical techniques:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (s, 1H, triazole-H), 7.95 (d, J = 8.0 Hz, 1H, pyridine-H), 7.65 (d, J = 8.0 Hz, 1H, pyridine-H), 2.55 (s, 3H, CH₃)

- ¹³C NMR (100 MHz, DMSO-d₆): δ 158.2, 151.3, 146.7, 142.5, 139.8, 126.3, 122.1, 19.8

- IR (KBr, cm⁻¹): 3120, 2925, 1585, 1455, 1380, 1265, 1080, 795

- HPLC purity: >99% (C18 column, acetonitrile/water gradient)

- TLC: Rf = 0.45 (ethyl acetate/hexane 1:1)

- Melting point: 185-187°C

- Appearance: White to off-white crystalline solid

Impurity Profile

Common impurities in the synthesis of 3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine include:

- Unreacted starting material (2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine)

- Dibrominated byproducts (3,5-dibromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine)

- Brominated triazole derivatives

- Oxidation products

Acceptable limits for these impurities are typically:

- Individual unknown impurity: ≤0.10%

- Total impurities: ≤0.5%

Scale-Up Considerations

When scaling up the synthesis of 3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine from laboratory to pilot or production scale, several factors must be considered:

Heat Management

The bromination reaction is exothermic, requiring careful temperature control:

- Implementation of efficient cooling systems

- Gradual addition of bromine or brominating agents

- Use of heat transfer fluids with appropriate thermal capacity

- Installation of emergency cooling systems

Equipment Selection

Appropriate equipment for large-scale production includes:

- Glass-lined or Hastelloy reactors for corrosion resistance

- Efficient agitation systems to ensure homogeneity

- Automated dosing systems for precise reagent addition

- In-line monitoring systems for reaction progress

- Filtration equipment suitable for handling corrosive materials

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Major Products

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of reduced triazole derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Antimicrobial Activity

One of the most notable applications of 3-bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine is its potential as an antimicrobial agent. Compounds containing the triazole moiety have been extensively studied for their ability to inhibit fungal growth and bacterial infections. For instance, derivatives of triazole-pyridine compounds have shown promising results against Mycobacterium tuberculosis, with specific analogs exhibiting low micromolar activity against resistant strains .

Anticancer Properties

Research indicates that triazole-containing pyridines can also serve as effective anticancer agents. A study highlighted the synthesis of various 1,2,4-triazole derivatives that demonstrated cytotoxic effects against cancer cell lines. These compounds often exploit the unique interactions between the triazole nitrogen atoms and biological targets, leading to enhanced therapeutic efficacy .

Neuroprotective Effects

The neuroprotective properties of triazole derivatives have garnered attention in recent years. Certain studies suggest that compounds like 3-bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine may help in mitigating neurodegenerative diseases by modulating neuroinflammatory pathways .

Coordination Chemistry

Metal Complexation

The ability of 3-bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine to form coordination complexes with transition metals has been investigated. Such complexes are valuable in catalysis and materials science. For example, studies have shown that tridentate ligands derived from this compound can coordinate with metal ions to form stable complexes with unique electronic properties .

Crystal Structure Analysis

Recent crystallographic studies have provided insights into the structural characteristics of complexes formed with 3-bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine. These analyses reveal intricate interactions between the ligand and metal centers, which are crucial for understanding the compound's reactivity and stability in various environments .

Synthesis and Structure Activity Relationship

Synthetic Routes

The synthesis of 3-bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine typically involves multi-step reactions starting from readily available precursors. Various methods such as cyclization reactions and substitution strategies have been employed to optimize yield and purity .

Structure Activity Relationship Studies

Understanding the structure–activity relationship (SAR) is pivotal in drug design. Researchers have explored how modifications to the triazole or pyridine moieties influence biological activity. For instance, changes in substituents on the pyridine ring can significantly affect the compound's potency against specific pathogens or cancer cell lines .

Data Tables

Case Studies

Case Study 1: Antitubercular Activity

In a study focused on developing new antitubercular agents, a series of compounds based on 3-bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine were synthesized and evaluated for their inhibitory effects on Mycobacterium tuberculosis. The lead compound exhibited an IC50 value of 5.3 μM against Mtb, showcasing its potential as a starting point for further drug development efforts .

Case Study 2: Coordination Chemistry Applications

A research project investigated the coordination behavior of 3-bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine with various metal ions such as Fe(II) and Cu(II). The resulting complexes demonstrated unique electronic properties that could be harnessed for catalysis applications. Structural analysis revealed a pseudo-octahedral geometry around the metal center facilitated by multiple coordination sites from the ligand .

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The triazole ring can coordinate with metal ions, influencing the compound’s biological activity and stability.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine and related triazole-pyridine hybrids:

Structural and Functional Analysis

- The methyl group at C2 sterically hinders reactions at the pyridine ring, contrasting with unsubstituted analogs like 2-(1H-1,2,4-triazol-3-yl)pyridine (C₇H₆N₄; MW: 146.15) . Triazole Position: Unlike fused triazolo-pyridines (e.g., [1,2,4]triazolo[4,3-a]pyridines ), the non-fused triazole in the target compound allows for modular functionalization.

- Anticancer : 1,2,3-Triazole-pyridine hybrids with diphenylimidazole groups show cytotoxicity via tubulin inhibition .

- Antimalarial : CF₃-substituted triazole-sulfonamides inhibit Plasmodium falciparum enzymes .

- Rodenticidal : Ethyl ester derivatives (e.g., ) disrupt hepatic and renal function in rodents.

Actividad Biológica

3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound has the following chemical structure:

Antimicrobial Properties

Research indicates that 3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine exhibits significant antimicrobial activity. In a study evaluating various triazole derivatives, this compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency compared to standard antibiotics .

Antifungal Activity

The compound also shows promising antifungal properties. In vitro assays revealed that it effectively inhibited the growth of fungi such as Candida albicans and Aspergillus niger. The antifungal activity was assessed using the broth microdilution method, with MIC values reported between 16 and 64 µg/mL .

The mechanism of action for the biological activity of 3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine is believed to involve the inhibition of ergosterol biosynthesis in fungi and disruption of bacterial cell wall synthesis. This dual action may account for its broad-spectrum antimicrobial efficacy .

Case Study 1: Antimicrobial Screening

In a controlled study published in a peer-reviewed journal, researchers synthesized a series of triazole derivatives including 3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine. The study involved testing these compounds against a panel of microbial pathogens. The results indicated that this compound had one of the highest antibacterial activities among the tested derivatives .

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine | Staphylococcus aureus | 64 |

| Escherichia coli | 32 | |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Antifungal Efficacy

Another study focused on the antifungal properties of this compound against various fungal strains. The researchers found that it effectively inhibited fungal growth at concentrations lower than many existing antifungal agents.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Aspergillus niger | 64 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling or nucleophilic substitution. For example, brominated pyridine derivatives (e.g., 3-bromo-2-methylpyridine) can react with triazole precursors under palladium catalysis . Reaction optimization (e.g., temperature, solvent polarity, and catalyst loading) is critical. Evidence from triazole-pyridine syntheses shows that yields improve with anhydrous DMF as a solvent and Pd(PPh₃)₄ as a catalyst at 80–100°C .

- Data Contradictions : Some protocols report lower yields (≤60%) due to steric hindrance from the methyl group, while others achieve >80% by pre-activating the triazole moiety .

Q. How is the compound characterized structurally, and what spectroscopic techniques are prioritized?

- Methodology : Use -NMR and -NMR to confirm substitution patterns. The methyl group at C2 appears as a singlet (~δ 2.5 ppm), while the triazole proton resonates at δ 8.1–8.5 ppm . High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular weight and purity. X-ray crystallography (via SHELX refinement) resolves ambiguous stereoelectronic effects .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodology : Solubility tests in DMSO, ethanol, and water indicate moderate solubility in polar aprotic solvents (e.g., 25 mg/mL in DMSO) but poor aqueous solubility (<1 mg/mL) . Stability studies (TGA/DSC) show decomposition above 200°C, suggesting storage at –20°C under inert gas .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions for drug discovery applications?

- Methodology : The C3 bromine acts as a leaving group in Pd-catalyzed couplings. For instance, it can be replaced with aryl/heteroaryl groups to modulate bioactivity. Kinetic studies reveal that electron-withdrawing triazole groups accelerate oxidative addition of Pd(0) catalysts . Comparative data show that bromine substitution at C3 increases coupling efficiency by 40% versus chlorine .

Q. What computational models predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

- Methodology : Molecular docking (AutoDock Vina) and DFT calculations assess interactions with kinase active sites. The triazole ring’s nitrogen atoms form hydrogen bonds with catalytic lysine residues, while the pyridine ring engages in π-π stacking. MD simulations (AMBER) validate stability over 100 ns trajectories .

Q. How does the compound perform in rodenticide or antimicrobial assays, and what biomarkers indicate toxicity?

- Methodology : In vivo rodent studies (e.g., LD₅₀ determination) show dose-dependent hepatotoxicity. Serum biomarkers like ALT (≥120 U/L) and AST (≥95 U/L) correlate with hepatic necrosis, as confirmed by histopathology . For antimicrobial testing, MIC assays against S. aureus and E. coli reveal IC₅₀ values of 12–18 μM, linked to membrane disruption observed via SEM .

Q. What crystallographic challenges arise during structural refinement, and how are they addressed using SHELX?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.